

Dicyclopentylchlorosilane: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: **Dicyclopentylchlorosilane**

Cat. No.: **B136930**

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CAS Number: 139147-73-2

An In-depth Technical Guide

This technical guide provides a comprehensive overview of **dicyclopentylchlorosilane**, a versatile organosilicon compound. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's chemical and physical properties, outlines a detailed experimental protocol for its synthesis, discusses its applications with a focus on organic and pharmaceutical synthesis, and provides essential safety and handling information.

Chemical and Physical Properties

Dicyclopentylchlorosilane is a transparent liquid with the chemical formula $C_{10}H_{18}Cl_2Si$.^[1] ^[2] It is a member of the halosilane family of organic silicon compounds.^[1] The defining feature of its molecular structure is a central silicon atom bonded to two chlorine atoms and two cyclopentyl groups.

A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

Property	Value	Unit	Source(s)
Molecular Weight	237.24	g/mol	[1] [2] [3] [4]
Boiling Point	264.855	°C (at 760 mmHg)	[1]
Flash Point	108.852	°C	[1]
Density	1.096	g/mL	[1]
Refractive Index	1.491		[1]
Vapor Density	0.016	mmHg (at 25 °C)	[1]

Synthesis of Dicyclopentylchlorosilane: An Experimental Protocol

The synthesis of **dicyclopentylchlorosilane** can be achieved via a Grignard reaction, a well-established method in organometallic chemistry. The following protocol is a detailed methodology based on principles described in the scientific literature.[\[5\]](#)

Objective: To synthesize **dicyclopentylchlorosilane** from tetrachlorosilane and a cyclopentyl magnesium halide Grignard reagent.

Materials:

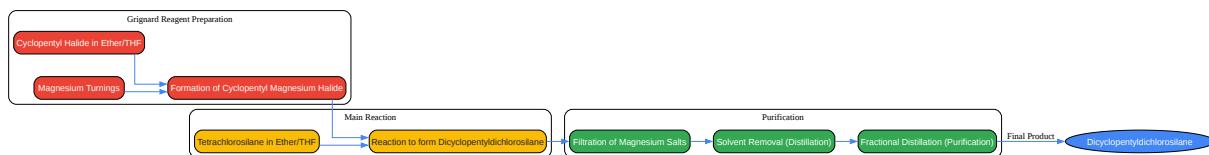
- Tetrachlorosilane (SiCl_4)
- Magnesium turnings
- Cyclopentyl halide (e.g., cyclopentyl bromide or chloride)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Iodine crystal (for initiation)
- Nitrogen or Argon gas (for inert atmosphere)

- Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)
- Distillation apparatus

Procedure:

- Preparation of the Grignard Reagent:
 - All glassware must be thoroughly dried to exclude moisture.
 - In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen/argon inlet, place magnesium turnings.
 - Add a small crystal of iodine to the flask to help initiate the reaction.
 - Prepare a solution of cyclopentyl halide in anhydrous diethyl ether or THF.
 - Add a small amount of the cyclopentyl halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
 - Once the reaction has started, add the remaining cyclopentyl halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
 - After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete reaction of the magnesium. The resulting solution is the cyclopentyl magnesium halide Grignard reagent.
- Reaction with Tetrachlorosilane:
 - In a separate, dry, three-necked flask under an inert atmosphere, prepare a solution of tetrachlorosilane in anhydrous diethyl ether or THF.
 - Cool the tetrachlorosilane solution in an ice bath.
 - Slowly add the prepared Grignard reagent to the tetrachlorosilane solution via a dropping funnel with vigorous stirring. A 2:1 molar ratio of the Grignard reagent to tetrachlorosilane is required.

- The reaction is exothermic; maintain the temperature of the reaction mixture between 20 to 100 °C.
- After the addition is complete, stir the reaction mixture at room temperature for several hours or gently reflux to ensure the reaction goes to completion.
- Work-up and Purification:
 - After the reaction is complete, the precipitated magnesium salts are removed by filtration under an inert atmosphere.
 - The solvent is removed from the filtrate by distillation.
 - The crude **dicyclopentyl dichlorosilane** is then purified by fractional distillation under reduced pressure to yield the final product.



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*Synthesis workflow for **dicyclopentyl dichlorosilane**.*

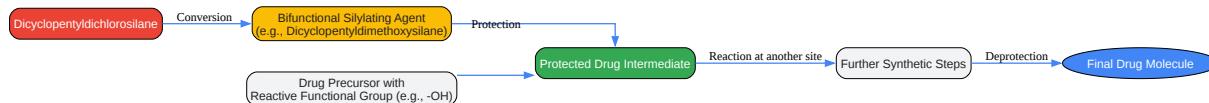
Applications in Organic and Pharmaceutical Synthesis

While direct applications of **dicyclopentyldichlorosilane** in drug molecules are not widely documented, its significance lies in its role as a precursor to other valuable organosilicon compounds, particularly silylating agents.

Precursor to Silylating Agents

Dicyclopentyldichlorosilane can be readily converted to dicyclopentyldialkoxysilanes, such as dicyclopentyldimethoxysilane.^[5] These dialkoxysilanes are effective bifunctional silylating agents.^[6] Silylating agents are crucial in organic synthesis for the temporary protection of reactive functional groups, such as hydroxyl, amino, and carboxyl groups.^{[3][7]} This protection prevents unwanted side reactions during chemical transformations.^[7]

In the context of drug development, the synthesis of complex pharmaceutical molecules often requires a multi-step approach where protecting groups are essential.^{[8][9][10]} The bulky cyclopentyl groups in **dicyclopentyldichlorosilane**-derived silylating agents can offer unique steric and electronic properties, potentially providing selectivity in reactions where other silylating agents like tert-butyldimethylchlorosilane may not be suitable.^[5] Bifunctional silylating agents are particularly useful for protecting two adjacent hydroxyl groups and have found applications in the development of nucleic acid anticancer agents and anti-HIV drugs.^[6]



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*Role of **Dicyclopentyldichlorosilane** in a generic drug synthesis workflow.*

Role in Catalysis

The derivative, dicyclopentyldimethoxysilane, is also utilized as an external donor in Ziegler-Natta catalyst systems for the polymerization of propylene. While this application is primarily in materials science, the principles of stereoselective catalysis are of interest in pharmaceutical manufacturing for controlling the chirality of drug molecules.

Safety and Handling

Dicyclopentylchlorosilane is a reactive and hazardous chemical that must be handled with appropriate safety precautions. The following information is a summary of key safety data.

Hazard Statements:

- Causes severe skin burns and eye damage.
- Toxic to aquatic life with long-lasting effects.

Precautionary Statements:

- Do not breathe dust/fume/gas/mist/vapors/spray.
- Wash skin thoroughly after handling.
- Avoid release to the environment.
- Wear protective gloves/protective clothing/eye protection/face protection.
- IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
- IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing.

Handling and Storage:

- Handle in a well-ventilated area, preferably in a chemical fume hood.
- Keep away from sources of ignition.
- Store in a tightly closed container in a dry, cool, and well-ventilated place.
- Reacts violently with water.

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound.

Conclusion

Dicyclopentyldichlorosilane is a valuable organosilicon compound with significant potential as a precursor in specialized chemical syntheses. For researchers and professionals in drug development, its utility lies in its conversion to bifunctional silylating agents that can offer unique advantages in the protection of reactive functional groups during the synthesis of complex pharmaceutical molecules. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective application in research and development.

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